ITI-214 - 1642303-38-5

ITI-214

Catalog Number: EVT-253777
CAS Number: 1642303-38-5
Molecular Formula: C29H29FN7O5P
Molecular Weight: 605.567
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ITI-214, a potent and selective inhibitor of phosphodiesterase type 1 (PDE1), represents a novel class of therapeutic agents under investigation for various central nervous system (CNS) and cardiovascular disorders. [] PDE1 is a calcium/calmodulin-dependent enzyme responsible for hydrolyzing cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). [, ] These cyclic nucleotides act as crucial second messengers in various intracellular signaling pathways, influencing a broad spectrum of physiological processes. [, ]

Synthesis Analysis

The synthesis of ITI-214 is described in detail in Li et al. (2016). [] It involves a multi-step process starting with a 3-aminopyrazolo[3,4-d]pyrimidine core structure. The synthesis includes various steps like alkylation, cyclization, and functional group transformations to introduce the desired substituents on the core structure.

Molecular Structure Analysis

ITI-214 is a polycyclic compound containing a pyrazolo[3,4-d]pyrimidinone core. [] It features a complex structure with specific substituents designed to enhance its potency and selectivity towards the PDE1 enzyme. Detailed molecular structure data can be found in the original research article by Li et al. (2016). []

Chemical Reactions Analysis

While the synthesis process of ITI-214 involves several chemical reactions, specific details regarding these reactions, such as reaction conditions, yields, and potential side reactions, are not extensively discussed in the provided abstracts. More detailed information about the chemical reactions involved can be found in the complete research article by Li et al. (2016). []

Mechanism of Action

ITI-214 exerts its therapeutic effects by selectively inhibiting PDE1, thereby preventing the degradation of cAMP and cGMP. [, , ] This inhibition leads to increased intracellular levels of these cyclic nucleotides, enhancing downstream signaling pathways involved in various physiological processes. The exact mechanisms by which ITI-214 modulates these pathways vary depending on the specific cell type and disease model.

For instance, in cardiac myocytes, ITI-214 enhances contractility by increasing Cav1.2 channel conductance via a PKA-dependent mechanism. [] This mechanism leads to increased calcium influx and subsequent myocardial contraction. Interestingly, unlike other inotropic agents, ITI-214 achieves this with minimal impact on intracellular calcium levels and without inducing myofilament desensitization, potentially offering a safer therapeutic profile. []

In the context of vascular aging, ITI-214 has been shown to improve vascular function by restoring nitric oxide-cGMP-mediated relaxation, a process often impaired in aging. [] This improvement is attributed to ITI-214's ability to inhibit PDE1, leading to increased cGMP levels and enhanced vasodilation. Preclinical studies using the Ercc1Δ/− mouse model, which exhibits accelerated vascular aging, demonstrated that chronic ITI-214 treatment improves endothelium-independent relaxation, reduces blood pressure, and ameliorates inflammatory responses. [] These findings highlight the potential of ITI-214 as a therapeutic strategy for combating age-related vascular decline.

Cardiovascular Research:

  • Heart Failure: ITI-214 has shown promise in preclinical models and early human trials for treating heart failure. [, , ] It acts as an "inodilator," increasing cardiac contractility while promoting vasodilation. [, ] This dual action makes it a potential alternative to existing heart failure medications, particularly in patients intolerant to traditional therapies like beta-blockers. Further research is needed to confirm its long-term efficacy and safety in humans.
  • Vascular Aging: ITI-214 has demonstrated the potential to ameliorate vascular dysfunction associated with aging. [] By enhancing nitric oxide-cGMP signaling, it improves vasodilation and reduces inflammation in aged blood vessels. This finding suggests that ITI-214 might be beneficial in preventing age-related cardiovascular complications, but more research is necessary to confirm this.

Neurological Research:

  • Parkinson’s Disease: Preclinical studies suggest that ITI-214 may improve both motor and non-motor symptoms in Parkinson's disease models. [, ] Its potential benefits are linked to its ability to reduce neuroinflammation by modulating microglial activity. [, ] Additionally, ITI-214 has shown promise in improving cognitive function in rodent models, suggesting its potential in addressing cognitive decline associated with neurodegenerative diseases. [, ] While these findings are encouraging, further investigation is needed to determine the efficacy and safety of ITI-214 in human patients with Parkinson’s disease.

Immuno-oncology Research:

  • Enhancing Checkpoint Inhibitor Therapy: Emerging research suggests that ITI-214 could improve the effectiveness of cancer immunotherapy, specifically checkpoint inhibitors like anti-PD-1. [, ] Preclinical studies using mouse models of breast and colorectal cancer showed that combining ITI-214 with anti-PD-1 therapy led to significant tumor growth inhibition and improved survival compared to either treatment alone. [, ] This synergistic effect is attributed to ITI-214's ability to modulate the tumor microenvironment, particularly by reducing the number of immunosuppressive tumor-associated macrophages. [, ] These findings suggest that ITI-214 could potentially broaden the therapeutic window and efficacy of checkpoint inhibitors in various cancer types, but further investigation in human clinical trials is necessary.

ITI-214 is a potent and selective phosphodiesterase type 1 (PDE1) inhibitor [ [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] , [] ]. ITI-214 is currently being investigated for its therapeutic potential in various diseases, including heart failure, cognitive impairment, Parkinson’s disease, and cancer.

cAMP (cyclic adenosine monophosphate)

  • Compound Description: cAMP is a crucial second messenger molecule involved in various cellular processes, including cardiac muscle contraction [ [] , [] , [] ]. PDEs, including PDE1, regulate cAMP levels by catalyzing its breakdown.
  • Relevance: ITI-214, being a PDE1 inhibitor, prevents the breakdown of cAMP, leading to increased intracellular cAMP levels. This increase in cAMP is responsible for many of the observed therapeutic effects of ITI-214, such as enhanced cardiac contractility [ [] , [] , [] ].

cGMP (cyclic guanosine monophosphate)

  • Compound Description: cGMP is another essential second messenger molecule involved in regulating various physiological functions, including smooth muscle relaxation and vasodilation [ [] , [] ]. Similar to cAMP, PDEs, including PDE1, regulate cGMP levels by catalyzing its degradation.
  • Relevance: As a PDE1 inhibitor, ITI-214 prevents the breakdown of cGMP, leading to elevated intracellular cGMP levels. This increase in cGMP contributes to the vasodilatory and other beneficial cardiovascular effects observed with ITI-214 treatment [ [] , [] ].

Sodium Nitroprusside (SNP)

  • Compound Description: SNP is a nitric oxide (NO) donor that elevates intracellular cGMP levels by activating soluble guanylyl cyclase [ [] ].
  • Relevance: Studies have shown that ITI-214 enhances the cGMP-elevating effects of SNP in mouse ventricular myocytes, indicating a synergistic relationship between PDE1 inhibition and NO-mediated cGMP signaling [ [] ]. This synergy suggests potential therapeutic benefits of combining ITI-214 with NO donors in certain cardiovascular conditions.

C-type Natriuretic Peptide (CNP)

  • Compound Description: CNP is a peptide hormone that induces vasodilation by increasing intracellular cGMP levels [ [] ].
  • Relevance: Research indicates that ITI-214, in combination with CNP, demonstrates a positive lusitropic effect, improving the relaxation of isolated cardiomyocytes [ [] ]. This finding suggests that combining ITI-214 with CNP might be beneficial in treating heart failure by improving diastolic function.

Sildenafil

  • Compound Description: Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is clinically used for treating erectile dysfunction and pulmonary arterial hypertension [ [] ].
  • Relevance: Both Sildenafil (PDE5 inhibitor) and ITI-214 (PDE1 inhibitor) exert their therapeutic effects by increasing intracellular cGMP levels, albeit through different mechanisms [ [] ]. While they target different PDE isoforms, their shared downstream signaling pathway highlights the therapeutic potential of targeting cGMP signaling in various diseases.

Properties

CAS Number

1642303-38-5

Product Name

PDE1-IN-1 (phosphate)

IUPAC Name

(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid

Molecular Formula

C29H29FN7O5P

Molecular Weight

605.567

InChI

InChI=1S/C29H26FN7O.H3O4P/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21;1-5(2,3)4/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3;(H3,1,2,3,4)/t22-,23+;/m1./s1

InChI Key

ZPIAAFIYOPWWJL-RFPXDPOKSA-N

SMILES

CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.